FBNDA, also known as 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine, is a synthetic organic compound with various applications in scientific research, particularly in biochemistry, pharmacology, and medicinal chemistry []. Here's a breakdown of its specific research uses:
FBNDA serves as a key building block in the synthesis of dispirocyclotriphosphazene derivatives. These molecules possess intriguing structural and stereogenic properties, along with the ability to interact with DNA []. Studies have shown that these FBNDA-derived compounds can alter the mobility and intensity of DNA forms, and in some cases, even induce double-strand breaks [].
FBNDA plays a role in the creation of Cd(II) Schiff-base macrocyclic complexes. These complexes are interesting for their unique structure and spectroscopic properties, making them valuable in the field of coordination chemistry [].
FBNDA finds use as a monomer in the synthesis of redox-active polyimides containing unsymmetrical and noncoplanar carbazole units. These polyimides exhibit high-lying HOMO levels and possess the ability to emit blue light []. This characteristic makes them potential candidates for use as hole transporting materials in Organic Light Emitting Diodes (OLEDs) [].
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a chemical compound with the molecular formula C₁₃H₁₂F N₃O₂ and a molecular weight of approximately 261.25 g/mol. This compound features a benzene ring that is substituted with both a fluorobenzyl group and a nitro group, contributing to its unique structural and functional properties. The presence of these substituents allows for diverse chemical reactivity and potential applications in various scientific fields, including medicinal chemistry and materials science .
Research indicates that N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine exhibits potential biological activities, particularly in the fields of antibacterial and anticancer research. Its unique structure allows it to act as a biochemical probe, facilitating investigations into various biological processes. Additionally, it has been explored for its role as an intermediate in the synthesis of retigabine, a drug known for its anticonvulsant properties .
The synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine typically involves:
In industrial settings, similar synthetic routes may be employed but optimized for larger-scale production. Techniques such as continuous flow reactors and advanced purification methods enhance yield and purity while minimizing environmental impact .
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine serves multiple purposes across various fields:
Studies have indicated that N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine interacts with various biological targets, suggesting potential therapeutic applications. Its role as an intermediate in synthesizing retigabine highlights its significance in modulating potassium channels, which are crucial for neuronal activity. Further research into its interactions could unveil new therapeutic avenues and enhance understanding of its biological mechanisms .
| Compound Name | Similarity Index |
|---|---|
| N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine | 1.00 |
| N-(4-Fluorobenzyl)-2-nitroaniline | 0.96 |
| N-Benzyl-5-fluoro-2-nitroaniline | 0.94 |
| N-(4-Aminobenzyl)-2-nitroaniline | 0.85 |
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is distinguished by its specific substitution pattern involving both a nitro group and a fluorobenzyl moiety on different positions of the benzene ring. This configuration imparts unique chemical reactivity and biological properties compared to similar compounds, making it particularly valuable in medicinal chemistry and materials science .
Irritant